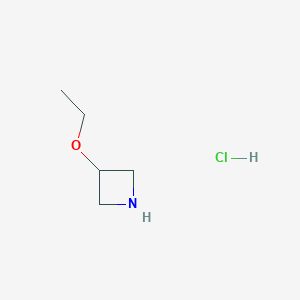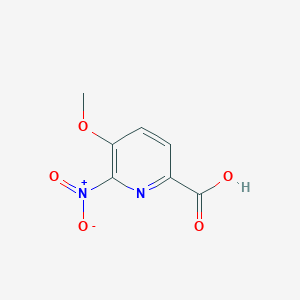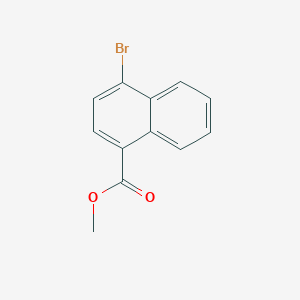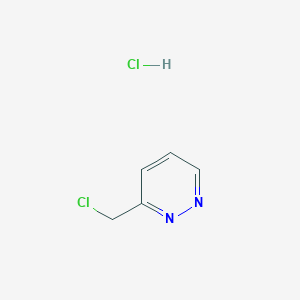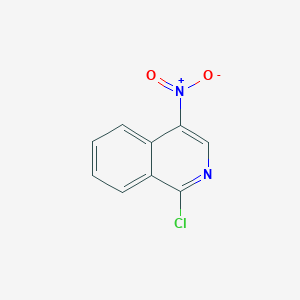
7-Metil-1H-indazol-3-carbonitrilo
Descripción general
Descripción
7-Methyl-1H-indazole-3-carbonitrile is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methyl-1H-indazole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-1H-indazole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal
7-Metil-1H-indazol-3-carbonitrilo: y sus derivados exhiben prometedoras propiedades medicinales. Los investigadores han explorado su potencial como:
- Agentes Antihipertensivos: Algunos derivados del indazol, incluido este compuesto, han demostrado efectos antiartríticos a dosis inferiores a los niveles tóxicos .
Inhibición de la Fosfoinosítido 3-Kinasa δ
Los indazoles, incluido This compound, pueden inhibir selectivamente la fosfoinosítido 3-kinasa δ (PI3Kδ). Esta propiedad los hace valiosos para el tratamiento de enfermedades respiratorias .
Estrategias Sintéticas
Se han explorado varios enfoques sintéticos:
- Catálisis de Metales de Transición: Un método catalizado por Cu(OAc)₂ facilita la síntesis de 1H-indazoles a través de la formación del enlace N–N. El oxígeno actúa como oxidante terminal, dando lugar a una variedad de 1H-indazoles con rendimientos buenos a excelentes .
Reacciones Multicomponente
Los derivados del 1H-indol-3-carbaldehído, incluido This compound, sirven como precursores ideales para generar estructuras biológicamente activas. Las reacciones multicomponente (MCR) proporcionan acceso a moléculas complejas .
Actividad Antioxidante
Los investigadores han sintetizado derivados de This compound y han evaluado su actividad antioxidante. Estos compuestos son prometedores en este contexto .
Mecanismo De Acción
Target of Action
Indazole derivatives, which include 7-methyl-1h-indazole-3-carbonitrile, have been found to interact with a variety of biological targets .
Mode of Action
It is known that indazole derivatives can interact with their targets in a variety of ways, influencing cellular processes .
Biochemical Pathways
Indazole derivatives have been shown to influence a variety of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of indazole derivatives can vary widely depending on the specific compound and its functional groups .
Result of Action
Indazole derivatives have been shown to have a variety of biological activities, including anti-inflammatory, antibacterial, anti-hiv, antiarrhythmics, antifungal, and antitumor activities .
Action Environment
The activity of indazole derivatives can be influenced by a variety of factors, including the presence of other compounds, ph, temperature, and more .
Propiedades
IUPAC Name |
7-methyl-1H-indazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-3-2-4-7-8(5-10)11-12-9(6)7/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVPZOOFKLCZAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635104 | |
| Record name | 7-Methyl-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90322-84-2 | |
| Record name | 7-Methyl-1H-indazole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90322-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1592377.png)
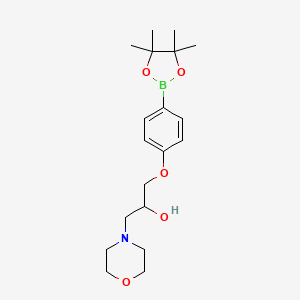
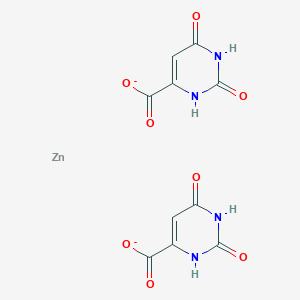
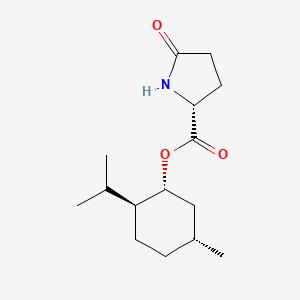
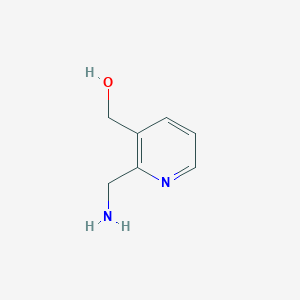

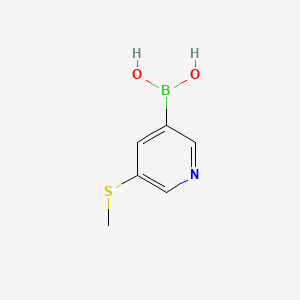
![7-Methylbenzo[d]oxazole](/img/structure/B1592391.png)
